![molecular formula C13H19N3O B2417363 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2200610-53-1](/img/structure/B2417363.png)
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound “8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a bicyclic structure with eight carbon atoms and one nitrogen atom . This core is substituted with a methyl group at the 8-position and an oxy-linked 6-methylpyridazin-3-yl group at the 3-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane core followed by functionalization at the 3- and 8-positions. The 8-azabicyclo[3.2.1]octane core can be synthesized using various methods, including enantioselective construction . The 6-methylpyridazin-3-yl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the additional complexity introduced by the 6-methylpyridazin-3-yl group. The presence of nitrogen in the ring introduces potential sites for hydrogen bonding and could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atom in the bicyclic core and the oxy-linked 6-methylpyridazin-3-yl group. The nitrogen could act as a nucleophile in reactions, while the oxy-linked group could potentially undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic core could impart rigidity to the molecule, potentially influencing its boiling and melting points. The nitrogen and oxygen atoms could participate in hydrogen bonding, influencing the compound’s solubility properties .Scientific Research Applications
- These efforts contribute to the synthesis of tropane alkaloids, which exhibit activities such as analgesia, anticholinergic effects, and inhibition of neurotransmitter reuptake .
- In vitro tests demonstrated inhibition of root-knot nematodes (Meloidogyne incognita) with significant efficacy at different concentrations .
Tropane Alkaloid Synthesis
Nematicidal Activity
Functional Group Transformations
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to influence various biological behaviors .
Result of Action
Compounds with a similar structure have shown nematicidal activity , indicating potential effects on nematodes.
properties
IUPAC Name |
8-methyl-3-(6-methylpyridazin-3-yl)oxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-3-6-13(15-14-9)17-12-7-10-4-5-11(8-12)16(10)2/h3,6,10-12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGRUOYDPHJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane |
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